4-(Thiophen-2-yl)benzoic acid
Overview
Description
4-(Thiophen-2-yl)benzoic acid is an organic compound with the molecular formula C11H8O2S. It consists of a benzoic acid moiety substituted with a thiophene ring at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: This method involves the acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a thiophene boronic acid and a halobenzoic acid derivative can also be used to synthesize the compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(Thiophen-2-yl)benzyl alcohol or 4-(Thiophen-2-yl)benzaldehyde.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
4-(Thiophen-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of organic semiconductors and liquid crystal materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)benzoic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects are thought to be mediated through inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-3-yl)benzoic acid
- Benzo[b]thiophene-2-propionic acid
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Uniqueness
4-(Thiophen-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of materials with tailored electronic characteristics, such as organic semiconductors and liquid crystals.
Properties
IUPAC Name |
4-thiophen-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUBQJEQNRCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952491 | |
Record name | 4-(Thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-11-9, 29886-62-2 | |
Record name | 4-(Thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(thiophen-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(thiophen-2-yl)benzoic acid interact with cytochrome P450 enzymes, and what are the primary metabolic outcomes?
A1: The research highlights that this compound interacts with cytochrome P450 enzymes, specifically CYP199A4, primarily undergoing sulfoxidation. [] This means the enzyme preferentially catalyzes the addition of an oxygen atom to the sulfur atom in the thiophene ring. The resultant thiophene oxides, as a consequence of sulfoxidation, are then primed for Diels-Alder dimerization, leading to the formation of dimeric metabolites. [] This metabolic preference for sulfoxidation over aromatic hydroxylation is noteworthy, especially considering that X-ray crystallography revealed a closer proximity of the aromatic carbon atoms within the thiophene ring to the heme group of the enzyme compared to the sulfur atom. []
Q2: How do computational studies contribute to our understanding of the metabolic products formed from this compound?
A2: Computational chemistry, specifically theoretical calculations, plays a crucial role in predicting the dimerization behavior of the thiophene oxide enantiomers generated from this compound metabolism. [] These calculations indicate a strong inclination towards homodimerization, leading to the formation of a predominant dimeric product. This prediction aligns well with the experimental observations, further reinforcing the validity of the computational approach in understanding the metabolic fate of this compound. []
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